Product packaging for Methyl[(1,2-thiazol-5-yl)methyl]amine(Cat. No.:CAS No. 1284196-75-3)

Methyl[(1,2-thiazol-5-yl)methyl]amine

Cat. No.: B2425482
CAS No.: 1284196-75-3
M. Wt: 128.19
InChI Key: JOMBIDXRIXTISW-UHFFFAOYSA-N
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Description

Methyl[(1,2-thiazol-5-yl)methyl]amine is a chemical compound with the CAS Number 1284196-75-3 and a molecular formula of C5H8N2S, corresponding to a molecular weight of 128.19 . As a thiazole-containing amine, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds featuring the thiazole scaffold are of significant interest in scientific research due to their broad biological activities and presence in various pharmacologically active molecules . For instance, research into related aminoisothiazolamides has identified potent herbicidal and fungicidal activities, with Lysyl-tRNA synthetase (KRS1) being identified as a putative biochemical target . This suggests potential research applications for thiazole derivatives in developing new modes of action for agrochemicals . Researchers can leverage this amine in nucleophilic substitution reactions, amide coupling, and reductive amination to create diverse chemical libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. The specific hazard statements for this compound are not fully detailed in the available sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S B2425482 Methyl[(1,2-thiazol-5-yl)methyl]amine CAS No. 1284196-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(1,2-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMBIDXRIXTISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 1,2 Thiazol 5 Yl Methyl Amine and Its Derivatives

Strategies for Constructing the 1,2-Thiazole Ring System with Methylamine (B109427) Linkage

A primary approach to the synthesis of Methyl[(1,2-thiazol-5-yl)methyl]amine involves the initial construction of the 1,2-thiazole ring, followed by the introduction of the methylaminomethyl side chain.

De Novo Synthesis of the Thiazole (B1198619) Core

The de novo synthesis of the 1,2-thiazole ring often serves as the foundational step in accessing 5-substituted derivatives. A key precursor for the target molecule is 1,2-thiazole-5-carbaldehyde. One established method to synthesize similar thiazole aldehydes, such as 2-chloro-1,3-thiazole-5-carbaldehyde, involves the formylation of a pre-existing thiazole. For instance, 2-chlorothiazole (B1198822) can be treated with n-butyllithium at low temperatures, followed by the addition of an electrophilic formylating agent like ethyl formate, to yield the corresponding 5-carbaldehyde. chemicalbook.com While this example pertains to a 1,3-thiazole, similar principles of metallation and subsequent quenching with an electrophile can be applied to the synthesis of 1,2-thiazole-5-carbaldehyde from a suitable 1,2-thiazole starting material.

Classic methods for thiazole ring synthesis, such as the Hantzsch thiazole synthesis, typically involve the condensation of α-halocarbonyl compounds with a thioamide. mdpi.comthieme-connect.de For the synthesis of a 5-substituted 1,2-thiazole, this would require specifically functionalized starting materials that allow for the introduction of a handle at the 5-position, which can later be converted to the methylaminomethyl group.

The following table summarizes a potential de novo synthetic approach to a key intermediate:

StepReactantsReagents/ConditionsProductNotes
12-Chlorothiazolen-BuLi, THF, -78 °C2-Chloro-5-lithiothiazoleFormation of the organolithium intermediate.
22-Chloro-5-lithiothiazoleEthyl formate, -78 °C2-Chloro-1,3-thiazole-5-carbaldehydeElectrophilic formylation at the 5-position. chemicalbook.com

This table illustrates a representative synthesis for a related thiazole-5-carbaldehyde, highlighting a plausible route to the necessary precursor for this compound.

Introduction of the Methylamine Group (e.g., via alkylation, reductive amination)

Once the 1,2-thiazole-5-carbaldehyde is obtained, the methylamine group can be introduced through several well-established methods, with reductive amination being a prominent and efficient strategy.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with methylamine, followed by the reduction of this intermediate to the desired secondary amine. nih.gov A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions.

Common reducing agents for reductive amination include:

Sodium borohydride (B1222165) (NaBH₄): A versatile and cost-effective reducing agent.

Sodium cyanoborohydride (NaBH₃CN): Known for its selectivity in reducing imines in the presence of carbonyl groups.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and effective reagent for reductive amination.

Catalytic Hydrogenation (H₂/catalyst): Utilizes hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. mdpi.com

The general scheme for the reductive amination of 1,2-thiazole-5-carbaldehyde is as follows:

[1,2-Thiazole-5-carbaldehyde] + CH₃NH₂ → [Imine Intermediate] --[Reducing Agent]--> this compound

The following table outlines a typical reductive amination procedure:

ReactantAmineReducing AgentSolventProduct
1,2-Thiazole-5-carbaldehydeMethylamineSodium triacetoxyborohydrideDichloromethane or 1,2-DichloroethaneThis compound

Alkylation: An alternative, though potentially less controlled, method is the direct alkylation of (1,2-thiazol-5-yl)methanamine with a methylating agent such as methyl iodide. This approach first requires the synthesis of the primary amine, which can be achieved by methods such as the Gabriel synthesis or reduction of an oxime derived from 1,2-thiazole-5-carbaldehyde. However, direct alkylation of amines can often lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.

Functional Group Interconversion Approaches

Functional group interconversion (FGI) strategies provide alternative routes to the target compound by modifying a pre-existing thiazole scaffold or a precursor already containing the aminomethyl moiety.

Modification of Pre-existing Thiazole Scaffolds

This approach starts with a 1,2-thiazole derivative bearing a functional group at the 5-position that can be converted into the methylaminomethyl group. For example, a 5-halothiazole can serve as a versatile starting material.

A plausible synthetic sequence could be:

Halogenation: Introduction of a halogen, such as bromine, at the 5-position of the 1,2-thiazole ring.

Cyanation: Conversion of the 5-halothiazole to a 5-cyanothiazole via nucleophilic substitution with a cyanide salt, often catalyzed by a palladium or copper catalyst.

Reduction: Reduction of the nitrile group to a primary aminomethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Methylation: Selective methylation of the primary amine to the desired secondary amine, as described previously.

Another strategy involves the conversion of a 5-carboxylic acid or its ester derivative. The carboxylic acid can be reduced to the corresponding alcohol, which is then converted to a halide (e.g., using SOCl₂ or PBr₃) and subsequently reacted with methylamine.

The following table summarizes a functional group interconversion approach:

Starting MaterialIntermediate 1Intermediate 2Final Product
5-Bromo-1,2-thiazole1,2-Thiazole-5-carbonitrile(1,2-Thiazol-5-yl)methanamineThis compound

Derivatization of Aminomethyl Precursors

In this strategy, a precursor molecule already containing the aminomethyl group is modified to form the final product. For instance, a protected aminomethyl group could be present during the thiazole ring formation, followed by deprotection and subsequent methylation.

Alternatively, a primary amine, (1,2-thiazol-5-yl)methanamine, can be synthesized first, and then derivatized. As mentioned, direct alkylation is one method. Another approach is acylation followed by reduction. The primary amine can be reacted with an acylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding amide. Subsequent reduction of the amide with a powerful reducing agent like LiAlH₄ will yield the N-methylated amine. This two-step process often provides better control and higher yields of the secondary amine compared to direct alkylation.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. osi.lv These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.netbepls.comufms.br

For the synthesis of this compound and its derivatives, several green strategies can be envisioned:

Catalytic Reductive Amination: The use of heterogeneous catalysts for the reduction step in reductive amination allows for easier separation and recycling of the catalyst, reducing waste. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for both the thiazole ring formation (e.g., Hantzsch synthesis) and subsequent functional group manipulations. researchgate.net

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without the isolation of intermediates can save time, reduce solvent usage, and minimize waste. mdpi.com A one-pot synthesis of a 5-substituted thiazole followed by in-situ reductive amination would be an example of such a strategy.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids can significantly improve the sustainability of the synthesis. nih.gov

The following table highlights some sustainable approaches applicable to the synthesis:

Synthetic StepConventional MethodSustainable Alternative
Thiazole SynthesisHantzsch synthesis in organic solventsMicrowave-assisted Hantzsch synthesis; use of green catalysts. mdpi.com
Reductive AminationStoichiometric borohydride reagentsCatalytic hydrogenation with a recyclable catalyst. mdpi.com

By incorporating these advanced and sustainable protocols, the synthesis of this compound can be made more efficient and environmentally responsible.

Catalytic Reaction Pathways for Enhanced Efficiency

Catalytic methods are pivotal in the synthesis of isothiazole (B42339) derivatives, offering improved reaction rates, higher yields, and greater selectivity compared to stoichiometric reactions. Various catalytic systems have been explored for the formation of the isothiazole ring and the subsequent functionalization required to produce compounds like this compound.

Rhodium(II) catalysts, for instance, have been effectively used in the transannulation of 1,2,3-thiadiazoles with nitriles to furnish a wide array of isothiazoles. organic-chemistry.org This pathway proceeds through an α-thiavinyl Rh-carbenoid intermediate and represents a powerful method for constructing the core isothiazole ring. organic-chemistry.org Another key catalytic approach involves the use of bases like potassium hydroxide (B78521) (KOH) to mediate the reaction between dithioesters and aryl acetonitriles, leading to 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org These intermediates can then be further functionalized.

For the synthesis of the broader class of thiazole derivatives, various metal-free and catalyst-free conditions have also been developed, relying on sequential imine formation, cyclization, and aerial oxidation cascades. organic-chemistry.org Nanoparticle catalysts, such as NiFe2O4, have also been employed as reusable and efficient catalysts for the one-pot multicomponent synthesis of thiazole scaffolds, showcasing the drive towards heterogeneous catalysis for easier product separation and catalyst recycling. acs.org

Catalyst SystemReactantsProduct TypeKey Advantages
Rhodium(II) Acetate1,2,3-Thiadiazoles, NitrilesSubstituted IsothiazolesHigh efficiency, broad substrate scope
Potassium Hydroxide (KOH)Dithioesters, Aryl Acetonitriles3-Hydroxy-4,5-disubstituted IsothiazolesMetal-free, operational simplicity
NiFe2O4 Nanoparticlesα-halo carbonyls, Thiosemicarbazide, AnhydridesThiazole ScaffoldsReusable catalyst, high yields, green solvent system
TCsSB (Chitosan-based)Hydrazonoyl chlorides, 2-bromo-1-arylethan-1-onesThiazole DerivativesBiocatalyst, mild conditions, high yields under ultrasound

Application of Green Chemistry Principles (e.g., microwave-assisted synthesis, solvent-free reactions)

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including isothiazoles, to minimize environmental impact. bohrium.com These approaches focus on reducing waste, using less hazardous solvents, and employing energy-efficient reaction conditions. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of isothiazole synthesis, microwave heating can significantly reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. thieme-connect.comresearchgate.net For example, the oxidative cyclization of 3-aminopropenethiones to form 4-cyanoisothiazoles can be completed in 1-2 minutes under microwave irradiation, with yields being comparable to reactions run for hours at room temperature. thieme-connect.com This technique is particularly beneficial for multi-step syntheses and the creation of compound libraries. ias.ac.in

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste and can simplify product purification. rsc.org Solvent-free synthesis of isothiazoles has been successfully demonstrated. For instance, the oxidative cyclization of 3-aminopropenethiones can be carried out using chromium trioxide supported on silica (B1680970) gel in the absence of a solvent. thieme-connect.com Another example is the ammonium thiocyanate-promoted neat synthesis of isothiazoles, which offers a rapid and eco-friendly route. rsc.orgresearchgate.net These methods not only reduce environmental impact but can also lead to higher reaction concentrations and, consequently, faster reaction rates.

Green Chemistry ApproachReaction ExampleConditionsAdvantages
Microwave-AssistedOxidative cyclization of 3-aminopropenethionesCrO3/SiO2, 1-2 minutesDrastically reduced reaction time, high efficiency
Solvent-Free (Neat)Ammonium thiocyanate-promoted synthesisReagents mixed without solventElimination of solvent waste, simplified workup, rapid reaction
Ultrasound-AssistedSynthesis of thiazoles using a biocatalystTCsSB catalyst, ultrasonic irradiationMild conditions, short reaction times, high yields, catalyst reusability
Green CatalystChitosan-based TCsSBUltrasonic irradiationBiodegradable and reusable catalyst, environmentally benign

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov They allow for the rapid construction of complex molecules from simple starting materials, making them ideal for generating libraries of compounds for drug discovery. thieme-connect.com

Several MCRs have been developed for the synthesis of thiazole and isothiazole rings. A three-component strategy employing enaminoesters, fluorodibromoamides/esters, and elemental sulfur has been developed for the selective synthesis of either thiazoles or isothiazoles. acs.orgresearchgate.net This method involves the formation of new C–S, C–N, and N–S bonds in a single operation. acs.org

Another notable MCR approach for thiazole derivatives involves the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst, often under green conditions such as in water. benthamdirect.comnih.gov While many MCRs focus on the 1,3-thiazole isomer, the principles can be adapted for isothiazole synthesis by choosing appropriate precursors that favor the formation of the N-S bond. These one-pot procedures are highly convergent and offer a straightforward path to structurally diverse heterocyclic scaffolds. nih.govacs.org

MCR TypeComponentsProductKey Features
Three-ComponentEnaminoesters, Fluorodibromoamides/Ester, SulfurThiazoles or IsothiazolesHigh selectivity, formation of multiple bonds in one pot
Three-ComponentAldehydes, Benzoylisothiocyanate, Alkyl BromidesThiazole DerivativesGreen synthesis in water, good to excellent yields
Four-ComponentAldehydes, Isocyano(triphenylphosphoranylidene)acetate, Amines, Thiocarboxylic acidsPolysubstituted ThiazolesCascade Ugi/Wittig cyclization, operational simplicity

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The isolation and purification of synthetic intermediates and the final product, this compound, are critical steps to ensure the compound's purity and proper characterization. The choice of technique depends on the physical and chemical properties of the compounds, such as polarity, solubility, and volatility.

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The selection of an appropriate solvent is crucial for achieving high purity and yield. For amine-containing compounds like the target molecule, it may be possible to form a salt (e.g., hydrochloride) to facilitate crystallization and improve stability.

Chromatography: Column chromatography is extensively used for the purification of both intermediates and final products in thiazole synthesis. cdnsciencepub.com Silica gel is the most common stationary phase, and the mobile phase (eluent) is a solvent or mixture of solvents of varying polarity. The components of the mixture are separated based on their differential adsorption to the silica gel. For amines, triethylamine (B128534) is often added to the eluent to prevent tailing on the acidic silica gel. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. cdnsciencepub.com

Extraction: Liquid-liquid extraction is a fundamental technique used during the workup of a reaction. It is used to separate the product from unreacted starting materials, catalysts, and byproducts based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. Adjusting the pH of the aqueous layer is a common strategy for separating acidic, basic, and neutral compounds. For an amine product, extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent, is a standard purification procedure.

TechniquePrinciple of SeparationApplication in SynthesisNotes
CrystallizationDifferential solubilityPurification of solid final products and intermediatesSolvent selection is critical; can be used for salt forms of amines.
Column ChromatographyDifferential adsorptionPrimary method for purifying reaction mixturesSilica gel is common; eluent polarity is adjusted for optimal separation.
Liquid-Liquid ExtractionDifferential solubility in immiscible liquidsWorkup procedure to remove impuritiespH adjustment is key for separating acidic/basic compounds like amines.
Thin-Layer Chromatography (TLC)Differential adsorptionMonitoring reaction progress and optimizing chromatography conditionsA rapid and essential analytical tool.

Chemical Reactivity and Mechanistic Investigations of Methyl 1,2 Thiazol 5 Yl Methyl Amine

Reactivity at the 1,2-Thiazole Ring System

The 1,2-thiazole (or isothiazole) ring is an aromatic heterocycle containing nitrogen and sulfur atoms in adjacent positions. This arrangement results in a π-electron system with distinct regions of electron density, which governs its susceptibility to various chemical transformations. wikipedia.orgnih.gov

The thiazole (B1198619) ring exhibits a complex reactivity profile towards both electrophilic and nucleophilic reagents. pharmaguideline.com The positions on the ring (C3, C4, and C5) have different electron densities, making some sites more reactive than others. For the 1,2-thiazole ring, electrophilic substitution is generally less facile than in more electron-rich five-membered heterocycles like thiophene (B33073) or pyrrole (B145914), due to the electron-withdrawing nature of the nitrogen atom. ias.ac.inias.ac.in

Electrophilic Substitution: Calculations and experimental data for thiazole derivatives indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. In the case of Methyl[(1,2-thiazol-5-yl)methyl]amine, the C5 position is already substituted. The existing methylamine (B109427) side chain, particularly after protonation in acidic media, would act as a deactivating group, making further electrophilic substitution on the remaining C4 position challenging.

Nucleophilic Substitution: Nucleophilic substitution reactions on the thiazole ring are less common and typically require the presence of a good leaving group, such as a halogen. pharmaguideline.com The C2 position (and C5 in some contexts) is generally the most susceptible to nucleophilic attack due to its relative electron deficiency. pharmaguideline.comias.ac.in Deprotonation at the C2 position using strong organolithium bases can also occur, creating a nucleophilic center that can react with various electrophiles. wikipedia.orgpharmaguideline.com

Table 1: Summary of Positional Reactivity of the 1,2-Thiazole Ring

Ring PositionSusceptibility to Electrophilic AttackSusceptibility to Nucleophilic AttackNotes
C3 LowModerateElectron-deficient due to proximity to nitrogen.
C4 ModerateLowGenerally less reactive than C5 for electrophilic attack.
C5 HighLowMost electron-rich position, preferred site for electrophiles. wikipedia.orgpharmaguideline.com

The 1,2-thiazole ring, while aromatic, can undergo ring-opening reactions under specific, often strenuous, conditions. These pathways are of significant interest for the synthesis of novel acyclic and heterocyclic structures.

Reductive Ring Opening: Treatment of thiazole derivatives with potent reducing agents, such as sodium in liquid ammonia, can lead to the cleavage of the ring. researchgate.net The course of these reductive ring-opening reactions often depends on the nature of the substituents on the ring. researchgate.net For this compound, such a reaction would likely proceed via cleavage of the N-S bond, leading to substituted propenethiolate intermediates.

Cycloaddition and Ring Transformation: Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the ring often necessitates high temperatures. wikipedia.org For instance, Diels-Alder reactions with alkynes can lead to an initial adduct that subsequently extrudes the sulfur atom, resulting in the formation of a pyridine (B92270) ring. wikipedia.org Some isothiazolium salts have also been used in syntheses where the ring undergoes transformation, eliminating sulfur and re-cyclizing to form other heterocyclic systems, such as pyrrole derivatives. researchgate.net These pathways offer a route to structurally diverse molecules starting from the thiazole scaffold.

Transformations of the Methylamine Side Chain

The secondary amine group, -NH(CH₃), attached to the thiazole ring via a methylene (B1212753) bridge, is a key site of reactivity. Its chemical behavior is that of a typical secondary amine, acting primarily as a nucleophile and a base.

Like all amines, this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uk Secondary amines are generally strong nucleophiles, often more so than primary amines due to the electron-donating effect of the additional alkyl group, though they can be slightly more sterically hindered. fiveable.meacs.org

The nucleophilicity of the amine allows it to attack electron-deficient centers, such as the carbon atoms in alkyl halides or carbonyl groups. chemguide.co.ukfiveable.me The reaction rate is influenced by factors such as steric hindrance and the electronic nature of the substituents. fiveable.meresearchgate.net The thiazole ring, being somewhat electron-withdrawing, may slightly decrease the electron density on the nitrogen atom, but the amine group remains a highly effective nucleophile for a wide range of reactions.

One of the most fundamental reactions of secondary amines is acylation to form N,N-disubstituted amides. ncert.nic.in This transformation is typically achieved by reacting the amine with an acylating agent such as an acid chloride, acid anhydride, or ester. byjus.comlumenlearning.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. orgoreview.com

The reaction with highly reactive acyl chlorides and anhydrides is often rapid and exothermic. chemguide.co.uklumenlearning.com A base, such as pyridine or triethylamine (B128534), is commonly added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.comorgoreview.com Direct reaction with less reactive carboxylic acids is also possible but typically requires a coupling agent (e.g., DCC) or high temperatures to facilitate dehydration. libretexts.orgacs.orgnih.gov

Table 2: Representative Amide Formation Reactions

Acylating AgentProduct NameGeneral Reaction
Acetyl ChlorideN-Methyl-N-[(1,2-thiazol-5-yl)methyl]acetamideThiazole-CH₂-NH(CH₃) + CH₃COCl → Thiazole-CH₂-N(CH₃)COCH₃ + HCl
Acetic AnhydrideN-Methyl-N-[(1,2-thiazol-5-yl)methyl]acetamideThiazole-CH₂-NH(CH₃) + (CH₃CO)₂O → Thiazole-CH₂-N(CH₃)COCH₃ + CH₃COOH
Benzoyl ChlorideN-Methyl-N-[(1,2-thiazol-5-yl)methyl]benzamideThiazole-CH₂-NH(CH₃) + C₆H₅COCl → Thiazole-CH₂-N(CH₃)COC₆H₅ + HCl
Ethyl AcetateN-Methyl-N-[(1,2-thiazol-5-yl)methyl]acetamideThiazole-CH₂-NH(CH₃) + CH₃COOC₂H₅ → Thiazole-CH₂-N(CH₃)COCH₃ + C₂H₅OH

The reaction of amines with aldehydes and ketones is a cornerstone of organic synthesis. However, the structure of the product depends critically on whether the amine is primary or secondary.

Primary amines react with carbonyl compounds to form imines, which are also known as Schiff bases. libretexts.orglibretexts.orgbyjus.com This reaction involves nucleophilic addition followed by the elimination of a water molecule to form a C=N double bond. libretexts.org

In contrast, secondary amines, such as this compound, cannot form stable imines because they lack a second hydrogen atom on the nitrogen necessary for the final dehydration step to a C=N bond. libretexts.orgchemistrysteps.com Instead, they react with aldehydes and ketones that have an α-hydrogen to form enamines. libretexts.orglumenlearning.com The mechanism proceeds through an initial nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to an iminium ion. libretexts.orglibretexts.org In the final step, a proton is removed from an adjacent carbon atom (the α-carbon) to yield the enamine, which contains a C=C double bond adjacent to the nitrogen atom. libretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.orglumenlearning.com

Table 3: Enamine Formation with Carbonyl Compounds

Carbonyl CompoundExpected Enamine ProductGeneral Reaction
Acetone1-(1,2-Thiazol-5-yl)-N-methyl-N-(prop-1-en-2-yl)methanamineThiazole-CH₂-NH(CH₃) + CH₃COCH₃ ⇌ Thiazole-CH₂-N(CH₃)C(CH₃)=CH₂ + H₂O
CyclohexanoneN-Methyl-N-(cyclohex-1-en-1-yl)-1-(1,2-thiazol-5-yl)methanamineThiazole-CH₂-NH(CH₃) + C₆H₁₀O ⇌ Thiazole-CH₂-N(CH₃)-C₆H₉ + H₂O
Acetaldehyde1-(1,2-Thiazol-5-yl)-N-methyl-N-(vinyl)methanamineThiazole-CH₂-NH(CH₃) + CH₃CHO ⇌ Thiazole-CH₂-N(CH₃)CH=CH₂ + H₂O

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data concerning the chemical reactivity and mechanistic investigations of the specific compound This compound .

Specifically, no information was found for the following topics as requested:

Elucidation of Reaction Mechanisms

Kinetic and Thermodynamic Aspects of Reactions

Therefore, it is not possible to provide the requested article with scientifically accurate and detailed research findings for this compound.

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

No experimental or reliably predicted ¹H and ¹³C NMR data for Methyl[(1,2-thiazol-5-yl)methyl]amine has been found in the searched scientific literature and databases.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Specific two-dimensional NMR data, including COSY, HSQC, HMBC, and NOESY spectra, for this compound are not available in published resources.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Detailed experimental Fourier-transform infrared (FTIR) and Raman spectroscopic data for this compound, which would allow for the identification of its functional groups and analysis of its conformational properties, could not be sourced.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

No mass spectrometry data, which is essential for confirming the molecular weight and analyzing the fragmentation pattern of this compound, has been located in the public domain.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Information regarding the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, which would provide insights into its electronic structure and potential conjugation, is not available.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

There are no published X-ray crystallographic studies for this compound. Consequently, information on its precise solid-state molecular conformation and crystal packing arrangement remains undetermined.

Due to a lack of specific research data on the advanced characterization techniques for the chemical compound “this compound,” the requested article section cannot be generated at this time. Searches for detailed research findings, including data from techniques such as Electron Paramagnetic Resonance (EPR), did not yield specific results for this particular molecule.

The scientific literature provides information on related thiazole (B1198619) derivatives, but not on the specific analytical characterization of this compound itself. Without access to dedicated studies on this compound, a thorough and accurate section on its advanced characterization, complete with data tables, cannot be compiled in a manner that meets the required professional and authoritative tone.

Further empirical research and publication of the findings for this compound are necessary before a comprehensive overview of its advanced characterization can be documented.

Computational and Theoretical Investigations on Methyl 1,2 Thiazol 5 Yl Methyl Amine

Quantum Chemical Calculations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the ground state properties of molecules. A typical DFT study of Methyl[(1,2-thiazol-5-yl)methyl]amine would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP or ωB97XD, combined with basis sets like 6-31G(d,p) or 6-311+G(d,p), are commonly employed for thiazole (B1198619) derivatives to achieve a balance between accuracy and computational cost. mdpi.comnih.govmdpi.com

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For this compound, this would precisely define the spatial arrangement of the thiazole ring relative to the methylamine (B109427) side chain.

Once the optimized geometry is obtained, electronic properties can be calculated. The distribution of electron density reveals the molecule's charge distribution, highlighting electronegative and electropositive regions. Natural Bond Orbital (NBO) analysis is often used to quantify the charge on each atom, providing insights into the molecule's polarity and potential sites for electrostatic interactions. For instance, the nitrogen and sulfur atoms in the thiazole ring are expected to be regions of negative charge, influencing intermolecular interactions. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p)) This data is representative and based on typical values for similar thiazole derivatives.

PropertyValue
Total Energy (Hartree)-658.123
Dipole Moment (Debye)2.45
NBO Atomic Charges (e)
S1+0.48
N2-0.55
N(amine)-0.91

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Configuration Interaction (CI), offer a higher level of theory. researchgate.net These methods are computationally more demanding than DFT but can provide more accurate electronic energies and wavefunctions, which are crucial for predicting reactivity. osti.govresearchgate.net For thiazole and its isomers, ab initio multi-reference CI methods have been used to compute electronic excitation energies for valence and Rydberg states, helping to interpret UV-Vis absorption spectra. osti.govresearchgate.net Such calculations for this compound would help predict its excited-state properties and photochemical behavior.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.comacs.org For thiazole derivatives, HOMO-LUMO gaps calculated by DFT typically range from 3.5 to 8.0 eV, depending on the substituents. mdpi.comnih.gov The analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attacks. In thiazole-containing compounds, the HOMO is often localized over the thiazole ring and sulfur atom, while the LUMO distribution depends on the nature of the substituents. nih.govmdpi.com

Table 2: Representative Frontier Molecular Orbital Data for this compound This data is representative and based on typical values for similar thiazole derivatives.

ParameterEnergy (eV)Description
EHOMO-6.85Electron-donating ability
ELUMO-1.21Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.64Chemical reactivity/stability

Computational methods can accurately predict spectroscopic data, which is invaluable for structural elucidation. Vibrational frequency calculations are routinely performed after geometry optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum. mdpi.com The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in peak assignment.

The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to predict NMR chemical shifts (¹H and ¹³C). mdpi.com These theoretical predictions often show excellent correlation with experimental data, helping to confirm the proposed structure of a synthesized compound. mdpi.comacs.org For this compound, this would involve calculating the chemical shifts for each unique proton and carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This data is representative and based on typical values for similar thiazole derivatives. acs.org

AtomPredicted Chemical Shift (ppm)
¹H NMR
Thiazole-H (C4)7.85
Thiazole-H (C3)8.90
CH₂4.10
CH₃2.50
¹³C NMR
Thiazole-C5151.2
Thiazole-C4120.5
Thiazole-C3155.8
CH₂45.3
CH₃35.1

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic behavior, molecular modeling techniques are used to explore larger-scale phenomena such as conformational flexibility.

This compound possesses rotational freedom around the single bonds in its side chain. Conformational analysis is performed to identify the most stable conformers (rotamers) and to understand the energy barriers between them. This is typically done by systematically rotating a specific dihedral angle (e.g., the C4-C5-CH₂-N angle) and calculating the energy at each step, a process known as a potential energy surface (PES) scan. mdpi.com

The results of a PES scan reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The energy landscape provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. For molecules with flexible side chains attached to a heterocyclic ring, this analysis is crucial for understanding how the molecule might orient itself when interacting with a biological target. mdpi.com

Studies of Intermolecular Interactions (e.g., ligand-receptor binding, material interactions)

Computational methods are pivotal in understanding how thiazole derivatives interact with their environment, from simple solvent molecules to complex biological receptors. These noncovalent interactions govern the compound's physical properties and biological activity.

Research combining microwave spectroscopy and density functional theory (DFT) on 4- and 5-methylthiazole (B1295346) complexes with water reveals specific points of interaction. nih.gov The primary hydrogen bond forms between the nitrogen atom of the thiazole ring, acting as a hydrogen bond acceptor, and a hydrogen atom from the water molecule. nih.gov In the case of 4-methylthiazole, a secondary, weak hydrogen bond also forms between the water's oxygen atom and the methyl group, showcasing the diverse noncovalent forces at play. nih.gov

In the context of ligand-receptor binding, molecular docking simulations have elucidated how thiazole-containing molecules fit into the active sites of protein targets. For instance, studies on synthetic retinoids featuring a central thiazole ring showed a favorable hydrogen bonding interaction between the thiazole nitrogen and the amino acid residue Serine 232 of the retinoic acid receptor (RARα). nih.gov Similarly, docking studies of 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors identified multiple key interactions. acs.org The sulfur atom of the thiazole ring was found to establish a noncovalent bond with Asparagine (Asn) A101, while the aromaticity of the thiazole ring facilitated an arene-H bond with Leucine (Leu) B248, significantly enhancing the stability of the ligand-receptor complex. acs.org Further computational analyses on other thiazole derivatives have identified strong H-bonding and π-π interactions with their respective biological targets. nih.gov

These studies collectively suggest that the thiazole ring in this compound is a key pharmacophore, capable of forming specific and stabilizing interactions with biological macromolecules. The nitrogen atom is a primary hydrogen bond acceptor, the sulfur atom can engage in noncovalent interactions, and the aromatic ring can participate in π-stacking or arene-H bonds.

Table 1: Examples of Computationally Studied Intermolecular Interactions in Thiazole Derivatives

Thiazole Derivative Class Interacting Partner Key Interacting Sites Type of Interaction Computational Method
4-Methylthiazole Water (H₂O) Thiazole Nitrogen, Methyl Group C-H Hydrogen Bond, Weak Hydrogen Bond DFT Calculations nih.gov
2,4-Disubstituted Thiazole Retinoids Retinoic Acid Receptor α (RARα) Thiazole Nitrogen with Ser232 Hydrogen Bond Molecular Docking nih.gov
2,4-Disubstituted Thiazole Ureas Tubulin Thiazole Sulfur with AsnA101; Thiazole Ring with LeuB248 Noncovalent Bond, Arene-H Bond Molecular Docking acs.org
Arylated Thiazole Coumarins Bacterial/Fungal Proteins Not Specified H-bonding, π-π interaction Molecular Docking nih.gov

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that correlate the structural or physicochemical properties of compounds with their observed properties or biological activities. liverpool.ac.ukresearchgate.net These models are invaluable for predicting the behavior of new or untested molecules.

For thiazole derivatives, QSAR studies have been successfully employed to predict their antifungal activity. In one study, a series of 16 amino acid-conjugated 2-amino-arylthiazoles were analyzed. researchgate.net Their molecular structures were optimized using molecular mechanics (MM+) and semi-empirical (AM1) methods to calculate various physicochemical parameters (descriptors). researchgate.net Using multiple linear regression (MLR), statistically significant models were developed that linked these descriptors to the experimentally measured zones of fungal inhibition. researchgate.net The resulting models showed high correlation coefficients (R² values ranging from 0.843 to 0.967), indicating strong predictive power. researchgate.net

The descriptors found to be important in these models include electronic properties (dipole moment), thermodynamic properties (heat of formation), and steric/topological properties (surface area, refractivity, polarizability). researchgate.net This demonstrates that a combination of factors governs the antifungal activity of these thiazole compounds. While this study was not on this compound itself, the methodology and the types of descriptors identified are directly relevant for predicting its properties. By calculating the same descriptors for the target compound, its potential activity could be estimated using the established QSAR models.

Table 2: Physicochemical Descriptors Used in QSAR Models for Antifungal Thiazole Derivatives researchgate.net

Descriptor Category Specific Descriptor Potential Influence on Property/Activity
Thermodynamic Heat of Formation (H.F.) Relates to the energetic stability of the molecule.
Electronic Dipole Moment (D.M.) Influences intermolecular interactions and solubility.
Steric/Topological Surface Area (S.A.) Affects how the molecule interacts with receptor surfaces.
Steric/Topological Molar Refractivity (Ref.) Relates to molecular volume and polarizability.
Electronic Polarizability (Pol.) Describes how easily the electron cloud is distorted, affecting interactions.
Steric/Topological Volume (Vol.) Relates to the size of the molecule and its fit within a binding site.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, identifying transient intermediates, and calculating the energetics of transition states. This provides insights that are often difficult or impossible to obtain through experimental means alone.

The synthesis of the thiazole ring itself has been a subject of such investigations. The Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones with thioamides, proceeds through imino thioether and hydroxythiazoline intermediates. nih.govwikipedia.org Computational studies help to confirm the viability of these intermediates and map the energy landscape of the reaction.

More complex reactions of thiazoles have also been elucidated computationally. For example, the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) was found to proceed through an unexpected pathway. wikipedia.org Computational evidence supported a formal [2+2] cycloaddition, followed by a 4-electron electrocyclic ring opening to a 1,3-thiazepine, a 6-electron electrocyclic ring closing, and finally the extrusion of a sulfur atom to yield a pyridine (B92270). wikipedia.org This highlights the ability of computational analysis to uncover complex, non-intuitive reaction mechanisms.

Furthermore, DFT calculations are frequently used to model the transition states of reactions, which is crucial for understanding reaction rates and stereoselectivity. acs.org In one example, DFT modeling of diastereomeric transition states identified nonconventional CH···O and CH−π interactions as the key features stabilizing the transition state that leads to the major product enantiomer. acs.org This level of detailed analysis allows for the rational design of catalysts and reaction conditions to achieve desired outcomes. For reactions involving this compound, similar computational approaches could be used to predict its reactivity, potential side products, and the optimal conditions for its synthesis or further functionalization.

Applications of Methyl 1,2 Thiazol 5 Yl Methyl Amine in Chemical Sciences

Strategic Intermediate in Organic Synthesis

The structural features of Methyl[(1,2-thiazol-5-yl)methyl]amine make it a valuable intermediate for synthetic chemists. The presence of both a nucleophilic secondary amine and an electron-rich thiazole (B1198619) ring provides multiple reaction sites for constructing diverse molecular architectures.

Building Block for Complex Heterocyclic Systems

The thiazole motif is a cornerstone in the synthesis of numerous biologically active compounds. nih.gov this compound serves as a key starting material for creating larger, fused heterocyclic systems. Chemists can utilize the amine functionality for cyclization reactions, where it acts as a nucleophile to form new rings. For instance, derivatives of the thiazole-methylamine core can be elaborated through reactions with reagents that introduce additional heterocyclic fragments.

One common strategy involves the reaction of a related compound, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, with various heterocyclic amines or thiosemicarbazone derivatives. nih.govnih.gov This approach leads to the formation of complex molecules containing multiple thiazole rings (dithiazoles, trithiazoles) or fused systems like imidazotriazoles. nih.gov Similarly, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient pathway to synthesize fused imidazo[2,1-b]thiazol-5-amines from simpler thiazole precursors. These reactions are prized for their ability to generate molecular complexity in a single step.

The table below illustrates representative examples of complex heterocyclic systems synthesized from thiazole-based starting materials.

Starting Material TypeReagentResulting Heterocyclic System
α-Haloketone ThiazoleHeterocyclic AminesDithiazole Derivatives
α-Haloketone ThiazoleThiosemicarbazonesThiazole-Thiazolidinone Hybrids
2-Aminothiazole DerivativeIsothiocyanate, AldehydeImidazo[2,1-b]thiazole (B1210989)

Precursor for Advanced Amine and Thiazole Derivatives

Beyond forming fused systems, this compound is a precursor for a wide array of advanced derivatives through modification of its amine and thiazole components. The secondary amine can undergo various transformations, including acylation, alkylation, and arylation, to introduce new functional groups and build molecular diversity.

The thiazole ring itself can be functionalized, although this is often accomplished by starting with a pre-functionalized thiazole before introducing the methylamine (B109427) side chain. The classic Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide, is a foundational method for creating the core thiazole ring with desired substituents. youtube.com By choosing appropriately substituted starting materials, chemists can prepare a vast library of thiazole derivatives. For example, reacting substituted thiobenzamides with haloketones followed by hydrolysis and condensation can yield a range of thiazole hydrazide derivatives with potential biological activities. semanticscholar.org These synthetic strategies allow for the systematic exploration of structure-activity relationships, which is crucial in fields like medicinal and agrochemical research.

Agrochemical Research and Development of Novel Scaffolds

The thiazole ring is a well-established "pharmacophore" in the agrochemical industry, present in numerous commercial products. semanticscholar.orgresearchgate.net Compounds containing this heterocycle exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. nih.gov The thiazole-methylamine scaffold is therefore of significant interest for the discovery of new crop protection agents.

Design Considerations for Agrochemical Agents

The effectiveness of thiazole-based agrochemicals is rooted in their ability to interact with specific biological targets in pests and pathogens. The design of new agents focuses on modifying the core thiazole structure to enhance potency, selectivity, and environmental safety. Key considerations include:

Target Interaction : The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions in enzymes or participate in hydrogen bonding with protein receptors.

Physicochemical Properties : Substituents on the thiazole ring and modifications to the side chain are used to fine-tune properties like solubility, stability, and membrane permeability, which are critical for uptake and transport within the target organism.

Mode of Action : Thiazole derivatives can act on various biological pathways. For instance, the neonicotinoid insecticide Thiamethoxam, which contains a related 2-chloro-thiazol-5-ylmethyl side chain, targets nicotinic acetylcholine (B1216132) receptors in insects.

Researchers often employ a strategy of molecular hybridization, combining the thiazole scaffold with other known bioactive fragments to create novel compounds with potentially improved or synergistic effects.

Chemical Synthesis of Related Compounds for Crop Protection

The synthesis of novel agrochemicals often begins with versatile building blocks like this compound or its analogues. Synthetic routes are designed to be efficient and allow for the introduction of diverse substituents. A common approach is the Betti reaction, a one-pot, three-component condensation of a phenol (B47542) (like β-naphthol), an aldehyde, and an amine. nih.gov Using 2-aminobenzothiazole (B30445) derivatives in this reaction has yielded compounds with promising insecticidal and fungicidal activities. nih.gov

The table below summarizes bioactivity data for representative thiazole derivatives developed for crop protection, highlighting the potency that can be achieved with this scaffold.

Compound ClassTarget OrganismBioactivity MeasurementResult
Thiazole HydrazideBotryosphaeria dothideaEC₅₀1.87 µg/mL
Thiazole HydrazideGibberella sanbinettiEC₅₀3.14 µg/mL
β-Naphthol BenzothiazolePlutella xylostella (Diamondback Moth)LC₅₀161.7 mg/L
β-Naphthol BenzothiazoleFusarium oxysporumInhibition Rate (at 50 mg/L)88.5%

Development of Ligands for Coordination Chemistry and Catalysis

The inherent electronic properties of the thiazole ring, specifically the presence of both a soft sulfur donor and a hard nitrogen donor, make it an excellent ligand for coordinating with a wide range of metal ions. nih.gov The addition of the methylamine side chain provides another potential coordination site, allowing this compound to act as a bidentate or even polydentate ligand. mdpi.comacs.org

The coordination of thiazole-based ligands to transition metals like palladium, copper, nickel, and zinc has been extensively studied. nih.govresearchgate.netnih.gov The resulting metal complexes are of interest for their potential applications in catalysis, materials science, and as bioactive agents themselves. nih.gov For example, palladium(II) complexes bearing simple phenylthiazole ligands have been successfully employed as catalysts in Suzuki–Miyaura aryl cross-coupling reactions, a fundamental transformation in organic synthesis. cdnsciencepub.com

The synthesis of these metal complexes typically involves reacting the thiazole-containing ligand with a metal salt, such as a metal chloride or acetate, in a suitable solvent. nih.govacs.org The geometry and stability of the resulting complex are dictated by the metal ion, the substituents on the ligand, and the reaction conditions. The ability to tune these properties by modifying the ligand structure is a key advantage, enabling the rational design of catalysts with specific activities and selectivities. For instance, thiazole-pyridine based ligands have been used to create zinc complexes that are active as anti-tumor agents, while nickel complexes have shown interesting polymorphism properties. nih.gov

Design and Synthesis of Metal-Binding Ligands

The thiazole moiety, with its nitrogen and sulfur heteroatoms, and the adjacent methylamine group in this compound provide excellent coordination sites for metal ions. This has led to its exploration in the design and synthesis of novel metal-binding ligands. The resulting metal complexes have shown potential in various applications, including catalysis and materials science.

Thiazole-containing Schiff bases, for instance, have been extensively studied as ligands for transition metals. nih.govijper.orgorientjchem.org These ligands are typically synthesized through the condensation of an aminothiazole derivative with an aldehyde or ketone. The resulting Schiff base can then coordinate with a variety of metal ions, such as Cu(II), Co(II), Ni(II), and Zn(II), through the imine nitrogen and the thiazole nitrogen. ijper.org The coordination of metal ions with thiazole-derived ligands has been confirmed through various spectroscopic techniques, including IR and NMR spectroscopy. nih.gov

While direct studies on this compound as a primary ligand are not extensively documented, its structural similarity to other aminothiazole derivatives suggests its potential to form stable chelate complexes. The secondary amine and the thiazole nitrogen can act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. The properties of the resulting metal complexes can be tuned by modifying the substituents on the thiazole ring or the amine group.

The table below summarizes the coordination behavior of some related thiazole derivatives, highlighting the potential of this compound in forming similar complexes.

Ligand TypeMetal IonsCoordination SitesResulting Complex GeometryReference
Thiazole Schiff BaseCu(II), Co(II), Ni(II), Cd(II), Zn(II)Imine Nitrogen, Thiazole Nitrogen, Phenolic OxygenSquare Planar ijper.org
Aminothiazole DerivativeCu(II), Fe(III), Pd(II)Azomethine Nitrogen, Thiazole NitrogenOctahedral/Square Planar nih.gov
Thiazole-derived Schiff BaseCo(II), Ni(II), Cu(II), Zn(II), Cd(II)Imine Nitrogen (tetradentate)Not specified orientjchem.org

Applications in Asymmetric Catalysis and Organic Transformations

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The scaffold of this compound presents an opportunity for the design of novel chiral ligands. By introducing chirality at the carbon atom bearing the amine or by modifying the amine with a chiral auxiliary, it is possible to create a library of chiral thiazole-based ligands.

These chiral ligands can then be complexed with transition metals to generate catalysts for a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.commdpi.comresearchgate.net The thiazole ring can influence the electronic properties of the metal center, while the chiral environment around the metal dictates the stereochemical outcome of the reaction.

While specific applications of chiral derivatives of this compound in asymmetric catalysis are yet to be extensively reported, the broader class of thiazole-containing chiral ligands has shown promise. For example, thiazole-containing pyrazolines have been explored as potential ligands in asymmetric reactions. eurekaselect.com The development of new thiazole complexes as catalysts for the synthesis of pyrazole-4-carbonitrile derivatives has also been reported, demonstrating the catalytic potential of this class of compounds. acs.org

The general utility of thiazole derivatives in catalysis is further supported by studies on their metal complexes in various organic transformations. orientjchem.org These findings suggest that with appropriate design, this compound-based catalysts could find significant applications in asymmetric synthesis.

Functional Materials Science Applications

The unique electronic and structural features of the thiazole ring make this compound an attractive component for the development of functional materials. Its ability to be incorporated into polymer backbones or to act as a functional additive opens up possibilities for creating materials with tailored properties.

Incorporation into Polymer Systems

This compound can be incorporated into polymer structures through several synthetic strategies. The primary amine functionality allows it to act as a monomer in condensation polymerizations or as a chain-terminating agent in other polymerization reactions. researchgate.net Furthermore, it can be grafted onto existing polymer backbones through post-polymerization modification techniques. core.ac.uk

The incorporation of thiazole units into polymer chains can significantly influence the material's properties. Thiazole-containing polymers have been investigated for their thermal stability, solubility, and electronic properties. rsc.orgacs.org For instance, the synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole units has been reported to yield materials with good solubility and relatively good thermal stability. rsc.org

The amine group of this compound provides a reactive handle for various chemical modifications, allowing for the fine-tuning of the polymer's properties. For example, it can be used to introduce cross-linking sites or to attach other functional molecules.

Polymerization MethodRole of Thiazole-aminePotential Polymer PropertiesReferences
Multicomponent PolymerizationMonomerGood solubility, thermal stability, low energy bands rsc.org
Oxidative Direct Arylation PolymerizationMonomerVersatile (opto)electronic properties researchgate.net
Post-polymerization ModificationFunctionalizing AgentIntroduction of specific functionalities core.ac.uk
Chain TerminationEnd-capping AgentControl of molecular weight and end-group functionality researchgate.net

Exploration in the Development of New Materials

Beyond its use in polymers, this compound and its derivatives are being explored for the development of other new materials. The thiazole ring is a key component in various organic electronic materials, and its incorporation can lead to desirable optical and electronic properties. osti.govrsc.orgkaust.edu.sa

Thiazolothiazole-linked porous organic polymers (POPs) have been synthesized and have shown potential for applications in gas separation and storage due to the presence of N-heterocycle units that can facilitate gas binding. osti.gov Similarly, thiazole-containing polymers have been investigated for their potential use in organic electronic devices. researchgate.net

Another area of exploration is the use of thiazole derivatives as functional additives. For example, certain thiazole derivatives have been incorporated into polyurethane coatings to enhance their antimicrobial and flame-retardant properties. researchgate.net The presence of the thiazole moiety in these additives was found to improve the performance of the coating. This suggests that this compound could be a valuable additive for imparting similar functionalities to a range of materials.

The research into thiazole-based materials is a rapidly developing field, and the versatility of this compound makes it a promising candidate for the design and synthesis of the next generation of advanced materials.

Conclusion and Future Research Directions

Summary of Key Research Findings on Methyl[(1,2-thiazol-5-yl)methyl]amine

Given the absence of direct experimental data, the key characteristics of this compound can be inferred from the known properties of its constituent moieties. The 1,2-thiazole ring is an aromatic heterocycle, and its reactivity is dictated by the positions of the nitrogen and sulfur atoms. The C5 position of the 1,2-thiazole ring is known to be susceptible to electrophilic attack. The methylamine (B109427) group attached to the C5 position via a methylene (B1212753) bridge introduces a basic and nucleophilic center to the molecule.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C5H8N2SAtomic composition
Molecular Weight 128.19 g/mol Based on molecular formula
Appearance Colorless to pale yellow liquid or low melting solidGeneral property of similar small heterocyclic amines
Boiling Point Estimated 200-220 °CExtrapolation from 5-methyl-1,2-thiazole and N-methylbenzylamine
Solubility Soluble in organic solvents; likely to form soluble salts in aqueous acidsPresence of both aromatic and amine functionalities
pKa (of conjugate acid) Estimated 8.5 - 9.5Typical pKa for a secondary amine adjacent to a methylene-linked aromatic ring

Emerging Synthetic Methodologies and Chemical Transformations

The synthesis of this compound would likely proceed through a multi-step sequence, starting with the formation of a 5-substituted-1,2-thiazole.

Potential Synthetic Routes

StepDescriptionKey Reagents and Conditions
1. Thiazole (B1198619) Ring Formation Construction of the 1,2-thiazole ring with a suitable functional group at the C5 position (e.g., a carboxylic acid or a halogen).Cycloaddition reactions or condensation of precursors containing the S-N bond.
2. Functional Group Interconversion at C5 Conversion of the C5 substituent to a group amenable to amination, such as a hydroxymethyl or a formyl group.Reduction of a C5-carboxylic acid or ester; oxidation of a C5-methyl group.
3. Introduction of the Methylamine Moiety Reductive amination of a C5-formyl-1,2-thiazole with methylamine.Methylamine, a reducing agent (e.g., NaBH3CN or H2/Pd).
Alternative Route Nucleophilic substitution of a 5-(halomethyl)-1,2-thiazole with methylamine.5-(Bromomethyl)-1,2-thiazole, methylamine, a non-nucleophilic base.

Future research could focus on developing more efficient, one-pot, or green synthetic methodologies for this class of compounds, potentially utilizing flow chemistry or novel catalytic systems.

In terms of chemical transformations, the presence of both the thiazole ring and the secondary amine offers multiple avenues for derivatization.

Potential Chemical Transformations

Reaction SiteType of ReactionPotential Products
Methylamine Nitrogen Acylation, Sulfonylation, AlkylationAmides, sulfonamides, tertiary amines
Thiazole Ring Nitrogen QuaternizationThiazolium salts
Thiazole Ring Carbon (C3 or C4) Electrophilic Substitution (e.g., halogenation, nitration)Substituted thiazole derivatives (depending on directing effects)

Opportunities in Advanced Computational Chemistry

Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of novel molecules like this compound. rsc.org Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure (including HOMO-LUMO energy levels), and vibrational frequencies. rsc.org These calculations can provide insights into the molecule's stability and spectroscopic properties (IR, NMR).

Furthermore, molecular docking simulations could be a valuable tool to explore the potential biological activity of this compound. ijirt.orgnih.gov By docking the molecule into the active sites of various enzymes or receptors, it is possible to predict its binding affinity and mode of interaction, thereby guiding the design of new therapeutic agents. ijirt.orgnih.gov Computational studies can also elucidate the reaction mechanisms of its synthesis and transformations, aiding in the optimization of reaction conditions.

Potential for Innovative Chemical Applications

The thiazole scaffold is a well-established pharmacophore present in numerous approved drugs. nih.govbohrium.comfabad.org.tr The incorporation of a methylamine side chain could impart favorable pharmacokinetic properties, such as improved solubility and the ability to form salt forms. Consequently, this compound and its derivatives are promising candidates for screening in various therapeutic areas, including:

Antimicrobial Agents: Thiazole derivatives have a long history of use as antibacterial and antifungal agents. rsc.orgfabad.org.tr

Anticancer Agents: Many thiazole-containing compounds have shown potent anticancer activity by targeting various cellular pathways. nih.gov

Anti-inflammatory Drugs: The thiazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs). pharmaguideline.com

Beyond medicinal chemistry, the electronic properties of the 1,2-thiazole ring suggest potential applications in materials science, such as in the development of organic semiconductors or dyes. The amine functionality also allows for its incorporation into polymers or its use as a ligand in coordination chemistry.

Unexplored Avenues in Thiazole and Methylamine Chemistry

The study of this compound can serve as a gateway to several unexplored areas of research:

Development of Novel Polyfunctional Ligands: The molecule can be elaborated to create more complex ligands for catalysis or metal sequestration.

Synthesis of Bio-conjugates: The amine handle allows for the conjugation of this thiazole moiety to biomolecules like peptides or sugars to study biological processes or for targeted drug delivery.

Exploration of Isothiazolium Salts: The quaternization of the thiazole nitrogen would lead to isothiazolium salts, which could have interesting properties as ionic liquids or catalysts.

Comparative Reactivity Studies: A systematic study comparing the reactivity of the 1,2-thiazole ring in this compound with its more common 1,3-thiazole isomer would be of fundamental interest to heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the methylamine group onto the thiazole ring in Methyl[(1,2-thiazol-5-yl)methyl]amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using methylamine and a halogenated thiazole precursor (e.g., 5-(chloromethyl)-1,2-thiazole) under basic conditions (e.g., K₂CO₃ or NaH). Reaction optimization may involve refluxing in a polar aprotic solvent like DMF or THF. Purification typically employs column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Key intermediates should be verified by NMR to confirm substitution at the 5-position of the thiazole ring .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the methylamine group (δ ~2.5 ppm for CH₃ and δ ~3.8 ppm for CH₂ adjacent to the thiazole). Thiazole protons resonate between δ 7.0–8.5 ppm.
  • FTIR : Look for N-H stretches (~3300 cm⁻¹) and C-N stretches (~1030 cm⁻¹) characteristic of secondary amines.
  • Mass Spectrometry : Confirm the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the thiazole backbone .

Q. What purification methods are recommended to achieve high-purity this compound for biological assays?

  • Methodological Answer : Use recrystallization from ethanol or methanol to remove unreacted precursors. Follow with column chromatography (silica gel, ethyl acetate/hexane). Validate purity via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and ensure ≥95% purity. Residual solvents should be quantified using GC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield when encountering low conversion rates in the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Increase to 80–100°C to enhance nucleophilicity of methylamine.
  • Catalysts : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity.
  • Stoichiometry : Use a 2:1 molar ratio of methylamine to halogenated precursor to drive completion. Monitor via in-situ FTIR or TLC .

Q. How should researchers address contradictory biological activity data for this compound derivatives across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and concentrations (IC₅₀ dose-response curves).
  • Purity Reassessment : Confirm compound integrity via HPLC and LC-MS to rule out degradation products.
  • Structural Analog Comparison : Benchmark against similar thiazole derivatives (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) to identify structure-activity relationships (SARs) .

Q. In crystallographic studies, how can SHELX software resolve ambiguities in electron density maps for this compound?

  • Methodological Answer :

  • Refinement Strategy : Use SHELXL to refine disordered regions by adjusting atomic occupancy and applying geometric restraints (e.g., AFIX commands for rigid groups).
  • Validation Metrics : Ensure R-factor < 5% and goodness-of-fit (GOF) ~1.0. Cross-validate with similar structures in the Cambridge Structural Database (CSD).
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., C-H···N) to confirm packing stability .

Q. How does the introduction of methylamine to the thiazole ring impact the compound’s adsorption properties in environmental applications?

  • Methodological Answer :

  • Surface Modification : Analogous to MDEA-impregnated mesoporous carbon, methylamine groups on thiazole can enhance CO₂ adsorption via amine-CO₂ carbamate formation.
  • Characterization : Use BET analysis to measure surface area reduction post-functionalization (expected ~40–50% decrease) and FTIR to confirm amine-CO₂ interactions (~1650 cm⁻¹ for carbamate).
  • Performance Testing : Compare adsorption capacity (mmol/g) under controlled pressure/temperature conditions .

Data Contradiction Analysis

Q. How to interpret conflicting results in the antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • Microbial Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess selectivity.
  • Biofilm vs. Planktonic Assays : Discrepancies may arise from biofilm-specific resistance mechanisms. Use crystal violet staining for biofilm quantification.
  • Synergistic Effects : Evaluate combination therapies with standard antibiotics (e.g., ampicillin) to identify potentiation .

Q. Why do some studies report reduced surface area but increased CO₂ adsorption in amine-functionalized thiazole compounds?

  • Methodological Answer :

  • Pore Blocking vs. Chemical Adsorption : While amine impregnation reduces physical surface area (BET data), chemical interactions (e.g., amine-CO₂) dominate adsorption.
  • Trade-off Optimization : Balance amine loading (23–50 wt.%) to maximize active sites without excessive pore occlusion. Validate via elemental analysis for nitrogen content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.